3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline CAS number 929338-57-8
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline CAS number 929338-57-8
An In-depth Technical Guide to 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline (CAS Number: 929338-57-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a detailed synthetic pathway, potential mechanisms of action, and its applications in drug discovery, with a focus on oncology. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.
Physicochemical Properties
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline is a small molecule featuring a 1,2,4-oxadiazole core, a privileged scaffold in drug discovery. The presence of a 2-fluorophenyl group and an aniline moiety suggests its potential for various biological interactions. Below is a summary of its predicted physicochemical properties.
| Property | Value | Source |
| CAS Number | 929338-57-8 | [1] |
| Molecular Formula | C₁₄H₁₀FN₃O | |
| Molecular Weight | 255.25 g/mol | |
| Boiling Point | 458.4±55.0 °C (Predicted) | [2] |
| Density | 1.304±0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.97±0.10 (Predicted) | [2] |
Synthesis of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry. The most common and versatile approach involves the acylation of an amidoxime followed by a cyclodehydration reaction.[3][4][5][6][7] This method offers a reliable route to the target compound.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process, which can often be performed in a one-pot fashion to improve efficiency.[6][7] The general strategy involves the reaction of 3-aminobenzamidoxime with 2-fluorobenzoyl chloride.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of 1,2,4-oxadiazoles.[4][5]
Step 1: Synthesis of 3-Aminobenzamidoxime (Intermediate)
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To a solution of 3-aminobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield 3-aminobenzamidoxime.
Step 2: Synthesis of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline
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Dissolve 3-aminobenzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane at 0 °C.[4]
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Slowly add 2-fluorobenzoyl chloride (1.1 eq) dropwise to the solution while stirring.
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Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[4]
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Monitor the reaction for the formation of the O-acylamidoxime intermediate and its subsequent cyclization to the 1,2,4-oxadiazole.
-
After completion, cool the reaction mixture and pour it into a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[4]
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Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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The solvent is then removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford the pure 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline.
Potential Mechanism of Action and Biological Activity
The 1,2,4-oxadiazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, with a significant number of derivatives exhibiting anticancer properties.[8]
Tubulin Inhibition: A Plausible Target
A growing body of evidence suggests that diaryl 1,2,4-oxadiazoles can act as potent tubulin polymerization inhibitors.[9] These compounds can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
A study on diaryl 5-amino-1,2,4-oxadiazoles, a structurally related class of compounds, has identified them as tubulin inhibitors.[9] Notably, a derivative bearing a 2-fluorophenyl group was included in this study, lending strong support to the hypothesis that 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline may also exert its biological effects through a similar mechanism.
Anticancer Potential
The disruption of microtubule function is a clinically validated strategy in cancer chemotherapy. Several successful anticancer drugs, such as the taxanes (paclitaxel, docetaxel) and vinca alkaloids (vincristine, vinblastine), target microtubules. The potential of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline as a tubulin inhibitor makes it a promising candidate for further investigation in oncology drug discovery programs.[8]
Derivatives of 1,2,4-oxadiazole have demonstrated cytotoxic activity against a range of human cancer cell lines.[8] The introduction of a fluorine atom, as in the 2-fluorophenyl group of the title compound, can often enhance metabolic stability and binding affinity, potentially leading to improved pharmacological properties.
Applications in Research and Drug Development
Given its structural features and plausible mechanism of action, 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline is a valuable tool for various research and development applications:
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Lead Compound for Novel Anticancer Agents: This molecule can serve as a starting point for the design and synthesis of new tubulin inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies can be conducted by modifying the aniline and fluorophenyl moieties to optimize its anticancer activity.[10]
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Probe for Studying Microtubule Dynamics: As a potential small molecule inhibitor of tubulin polymerization, it can be used as a chemical probe to investigate the complex processes of microtubule assembly and disassembly in various cellular contexts.
-
Fragment-Based Drug Discovery: The 1,2,4-oxadiazole core and its substituents can be utilized in fragment-based screening to identify novel binders for various biological targets beyond tubulin.
Characterization Techniques
The structural elucidation and purity assessment of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline would typically involve a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and connectivity of the atoms.[11][12][13]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.
-
Infrared (IR) Spectroscopy: Helps in identifying the characteristic functional groups present in the molecule.[12][13]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.
Conclusion
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline is a compound with significant potential in the field of drug discovery, particularly in the development of new anticancer therapeutics. Its straightforward synthesis, coupled with a plausible mechanism of action as a tubulin inhibitor, makes it an attractive scaffold for further investigation. This technical guide provides a solid foundation for researchers to explore the full potential of this and related 1,2,4-oxadiazole derivatives in their quest for novel and effective medicines.
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Identification of Diaryl 5-Amino-1,2,4-oxadiazoles as Tubulin Inhibitors: the Special Case of 3-(2-Fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole. PMC. Available from: [Link] [Accessed February 12, 2026]
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Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. PMC. Available from: [Link] [Accessed February 12, 2026]
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